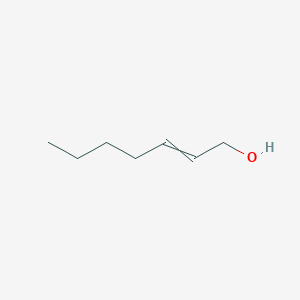

Hept-2-en-1-ol

Description

Properties

Molecular Formula |

C7H14O |

|---|---|

Molecular Weight |

114.19 g/mol |

IUPAC Name |

hept-2-en-1-ol |

InChI |

InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h5-6,8H,2-4,7H2,1H3 |

InChI Key |

ASFYPVGAALGVNR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Hept 2 En 1 Ol and Its Stereoisomers

Regioselective and Stereoselective Reductions

The reduction of α,β-unsaturated carbonyl compounds is a cornerstone of organic synthesis, offering a direct route to allylic alcohols like Hept-2-en-1-ol. The key challenge lies in selectively reducing the carbonyl group while preserving the carbon-carbon double bond.

Catalytic Hydrogenation Approaches to Hept-2-en-1-ol

Catalytic hydrogenation represents a prominent method for the selective synthesis of unsaturated alcohols from α,β-unsaturated aldehydes. The choice of catalyst and reaction conditions is paramount to prevent the hydrogenation of the carbon-carbon double bond. For the conversion of hept-2-enal to hept-2-en-1-ol, catalysts based on metals like gold on a zinc oxide support (Au/ZnO) have shown high selectivity for the formation of the unsaturated alcohol. rsc.org The selectivity is influenced by factors such as the size of the metal nanoparticles and the reduction temperature of the catalyst prior to use. rsc.org For analogous reactions like the hydrogenation of but-2-enal, selectivities towards the unsaturated alcohol can reach approximately 80% with optimized Au/ZnO catalysts. rsc.org

Typical Reaction Conditions for Catalytic Hydrogenation:

| Catalyst | Support | Pre-reduction Temp. | Substrate | Product | Selectivity |

|---|

Stereoselective Reduction of α,β-Unsaturated Aldehydes (e.g., Hept-2-enal)

The stereoselective reduction of α,β-unsaturated aldehydes, such as hept-2-enal, is critical for obtaining specific isomers of Hept-2-en-1-ol. Reagents like sodium borohydride (B1222165) (NaBH₄) and diisobutylaluminum hydride (DIBAL-H) are commonly employed. vulcanchem.com DIBAL-H, in particular, demonstrates superior selectivity for the 1,2-reduction of the carbonyl group, leaving the C=C double bond intact. vulcanchem.com The synthesis of (E)-hept-2-en-1-ol can be achieved through the reduction of (E)-hept-2-enal. researchgate.netmdpi.com Asymmetric reduction methods, employing chiral catalysts, can yield enantiomerically enriched or pure stereoisomers. Chiral phosphoric acids and chiral ruthenium complexes with specific ligands have been successful in the asymmetric reduction of various unsaturated substrates, achieving high enantioselectivity. vulcanchem.comajchem-b.com

Chemoselective Reduction of α,β-Unsaturated Ketones (e.g., 2-Heptenone)

The synthesis of Hept-2-en-1-ol can also be approached through the chemoselective reduction of the corresponding α,β-unsaturated ketone, 2-heptenone. The Luche reduction, which utilizes sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is a well-established method for the selective 1,2-reduction of enones to allylic alcohols. benchchem.com This method effectively suppresses the common side reaction of 1,4-conjugate addition, which would lead to the saturated ketone or alcohol. benchchem.commasterorganicchemistry.com

Luche Reduction of 2-Heptenone:

| Substrate | Reagents | Solvent | Temperature | Product |

|---|

Mechanistic Investigations of Selective Reducing Agents (e.g., NaBH₄, LiAlH₄)

The selectivity of hydride reducing agents like sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) is governed by their reactivity. libretexts.org LiAlH₄ is a significantly stronger reducing agent than NaBH₄ due to the greater polarity of the Al-H bond compared to the B-H bond. libretexts.orgmasterorganicchemistry.com

In the reduction of α,β-unsaturated aldehydes, NaBH₄ can yield a mixture of products through both 1,2-addition (to the carbonyl carbon) and 1,4-addition (to the β-carbon). stackexchange.com The 1,2-addition results in the desired unsaturated alcohol, Hept-2-en-1-ol, while the 1,4-addition leads to a saturated aldehyde intermediate, which is then further reduced to the saturated alcohol, heptanol. stackexchange.com The use of CeCl₃ (Luche reduction conditions) enhances the electrophilicity of the carbonyl carbon, promoting the 1,2-addition pathway with NaBH₄. benchchem.com

LiAlH₄, being more reactive, typically reduces the carbonyl group so rapidly that 1,2-addition is the predominant pathway, yielding the allylic alcohol. masterorganicchemistry.com However, its high reactivity can sometimes lead to the reduction of both the carbonyl and the double bond if not carefully controlled. researchgate.net

The general mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org This intermediate is then protonated, typically by the solvent or during a subsequent workup step, to yield the final alcohol. libretexts.org

Organometallic Synthesis Pathways

Organometallic reagents provide a powerful alternative for constructing the carbon skeleton and introducing the hydroxyl group in a single step.

Grignard Reagent Additions to Unsaturated Carbonyl Precursors

Grignard reagents (RMgX) are excellent nucleophiles that readily add to the carbonyl group of aldehydes and ketones. libretexts.orgmasterorganicchemistry.com To synthesize Hept-2-en-1-ol, a Grignard reagent can be reacted with an appropriate α,β-unsaturated aldehyde. For example, the addition of a propylmagnesium halide to acrolein would, in principle, yield Hept-2-en-1-ol after an acidic workup. However, controlling the regioselectivity (1,2- versus 1,4-addition) is a significant challenge.

To favor the desired 1,2-addition, the reaction is often carried out at low temperatures. The mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the carbonyl carbon, forming a magnesium alkoxide intermediate. libretexts.org Subsequent protonation yields the alcohol. libretexts.org The use of copper salts, such as copper(I) chloride, can be employed to direct the reaction towards either 1,2- or 1,4-addition, providing a degree of control over the product outcome. rsc.org Furthermore, chiral ligands can be used in conjunction with organometallic reagents to achieve enantioselective additions. rug.nl

Multi-Step Syntheses Utilizing Organolithium Reagents

The construction of the hept-2-en-1-ol carbon framework can be achieved through multi-step sequences that employ organolithium reagents. These strong bases and nucleophiles are instrumental in forming new carbon-carbon bonds.

A notable approach involves the reaction of t-butylacetylene with an organolithium reagent like butyllithium (B86547) to form a lithium acetylide. This acetylide then reacts with an appropriate electrophile, such as acrolein, to construct the carbon chain. google.com This method, while initially aimed at a different target, demonstrates the principle of using organolithium reagents to build the necessary carbon backbone, which can be subsequently modified to yield hept-2-en-1-ol. For instance, a protocol originally designed for (Z)-2-hepten-1-ol can be adapted to favor the trans isomer by modifying reaction conditions such as solvent polarity and temperature. benchchem.com

Key steps in such a synthesis can include:

Deprotection: Removal of protecting groups, often facilitated by mild acidic conditions, for instance, aqueous oxalic acid in dichloromethane (B109758) at low temperatures. benchchem.com

Reduction: Selective reduction of an ester or other carbonyl functionality to the primary alcohol using reagents like diisobutylaluminum hydride (DIBAL-H). benchchem.comchemicalbook.com

Quenching: The final step often involves the quenching of a reactive intermediate with a proton source, such as methanol, in the presence of an organolithium reagent like t-butyllithium, to yield the desired alcohol. benchchem.com

Cross-Coupling Reactions for Alkenol Formation

Cross-coupling reactions, particularly those catalyzed by transition metals like palladium, offer a powerful tool for the formation of the carbon-carbon double bond in hept-2-en-1-ol with high stereoselectivity.

The Negishi coupling, for example, involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. Alkynylzinc reagents can be generated in situ from the corresponding alkyne and an organolithium compound, followed by transmetalation with a zinc salt like zinc chloride. thieme-connect.de This alkynylzinc can then be coupled with a suitable partner.

Another relevant strategy is the Sonogashira cross-coupling, which couples terminal alkynes with aryl or vinyl halides. benchchem.com While not a direct route to the alkenol, the resulting enyne can be further manipulated. For instance, a one-pot sequential indium-catalyzed cycloisomerization followed by a palladium-catalyzed cross-coupling has been developed for the synthesis of complex molecules, showcasing the versatility of these methods. acs.org

The following table summarizes representative cross-coupling approaches:

| Coupling Reaction | Catalyst/Reagents | Key Features |

| Negishi Coupling | Pd(PPh₃)₄, Alkynylzinc reagent | In situ generation of organozinc from alkyne and BuLi/ZnCl₂. thieme-connect.de |

| Sonogashira Coupling | Pd catalyst, Copper co-catalyst | Couples terminal alkynes with halides to form enynes. benchchem.com |

Hydroboration-Oxidation Strategies

Hydroboration-oxidation is a two-step reaction sequence that provides a highly regioselective and stereoselective route to alcohols from alkenes and alkynes.

The hydroboration-oxidation of a terminal alkyne like 1-heptyne (B1330384) is a classic and effective method for the synthesis of (E)-hept-2-en-1-ol. benchchem.comvulcanchem.com This reaction proceeds via an anti-Markovnikov addition of a borane (B79455) reagent across the triple bond. The boron atom adds to the terminal carbon, and a hydrogen atom adds to the internal carbon.

Commonly used borane reagents for this transformation include disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), which are sterically hindered to prevent double addition to the alkyne. benchchem.com The subsequent oxidation of the resulting vinylborane (B8500763) intermediate with hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (B78521) (NaOH) replaces the boron atom with a hydroxyl group, yielding the trans-alkenol. benchchem.combenchchem.com

The choice of the hydroborating agent is crucial for achieving high selectivity. Sterically demanding reagents like disiamylborane and 9-BBN are preferred as they enhance the regioselectivity of the addition to terminal alkynes and prevent further reaction. benchchem.compitt.edu

Isomerization and Rearrangement Processes

Isomerization reactions provide a pathway to hept-2-en-1-ol from its positional isomers. These reactions typically involve the migration of the double bond along the carbon chain.

The position of the double bond in a heptenol can be changed under acidic conditions. For example, hept-1-en-2-ol (B40076) can be isomerized to hept-2-en-1-ol. This process is often catalyzed by a Brønsted acid such as p-toluenesulfonic acid (pTSA) in a solvent like toluene (B28343) at elevated temperatures. benchchem.com

The mechanism involves the protonation of the double bond by the acid catalyst to form a carbocation intermediate. researchgate.netlsu.edu This carbocation can then undergo a rearrangement, typically through a hydride shift, to a more stable carbocation. Subsequent deprotonation at a different position leads to the formation of the isomerized alkene. The formation of heptene (B3026448) isomers is often explained by the protonated cyclopropyl (B3062369) (PCP) mechanism, which involves rapid steps for the formation and shift of methyl groups. researchgate.net In the context of heptenols, the equilibrium will favor the formation of the more thermodynamically stable isomer.

The table below outlines the conditions for a typical acid-catalyzed isomerization:

| Catalyst | Solvent | Conditions | Mechanism |

| p-Toluenesulfonic acid (pTSA) | Toluene | Reflux (110°C) for 6 hours benchchem.com | Protonation of the double bond followed by carbocation rearrangement. benchchem.com |

Mechanistic Pathways of Alkenol Rearrangements

The structural framework of alkenols can be modified through various rearrangement reactions, providing strategic pathways to desired isomers or more complex molecular architectures. These transformations are often governed by orbital symmetry rules, thermodynamic stability, and the nature of the catalyst employed.

Sigmatropic Rearrangements: The vulcanchem.comvulcanchem.com-sigmatropic rearrangement is a powerful tool for the stereospecific transformation of allylic alcohols. The Johnson-Claisen rearrangement, for instance, involves the reaction of an allylic alcohol with an orthoester under acidic conditions to form a γ,δ-unsaturated ester. Investigations into γ-substituted allylic alcohols have explored this pathway, although the steric bulk of certain substituents, such as a pentafluorosulfanyl (SF5) group, can hinder the rearrangement. rsc.org A related transformation, the aza-Claisen rearrangement, can be catalyzed by palladium(II) to achieve highly diastereoselective syntheses of anti-1,2-aminoalcohols from allylic alcohol precursors. koreascience.kr These reactions proceed through a concerted, chair-like six-membered transition state, which accounts for the high degree of stereochemical control.

Acid-Catalyzed Isomerization: Alkenols can undergo isomerization in the presence of acid catalysts. For example, hept-1-en-2-ol can be converted from its more common isomer, hept-2-en-1-ol, via acid-catalyzed isomerization. benchchem.com A common catalyst for this process is p-toluenesulfonic acid (pTSA) in a solvent like toluene, typically under reflux conditions. benchchem.com The mechanism involves the protonation of the double bond to form a carbocation intermediate, which then rearranges to a more thermodynamically stable position, followed by deprotonation to yield the isomerized alkenol. benchchem.com However, the equilibrium often favors the more substituted, thermodynamically more stable alkene, which can limit the yield of the terminal alkenol. benchchem.com

Metal-Catalyzed Rearrangements: Transition metals, particularly gold, have emerged as effective catalysts for complex skeletal rearrangements of enynes (molecules containing both an alkene and an alkyne). acs.org Gold(I) catalysts activate the alkyne moiety, leading to the formation of cyclopropyl gold(I) carbene-like intermediates. acs.org In the absence of external nucleophiles, these intermediates can undergo fully intramolecular rearrangements, leading to diverse and complex molecular scaffolds. The specific pathway and resulting product are highly dependent on the substitution pattern of the enyne substrate. acs.org

Enantioselective and Diastereoselective Syntheses

Achieving stereochemical control is paramount in modern organic synthesis. The following sections detail advanced methods for the enantioselective and diastereoselective preparation of hept-2-en-1-ol, yielding optically active products crucial for various applications.

The most direct route to chiral hept-2-en-1-ol is the asymmetric reduction of a prochiral α,β-unsaturated ketone or aldehyde, such as hept-2-enone or hept-2-enal. This transformation establishes the stereocenter at the carbinol position.

Advances in organocatalysis have enabled the highly enantioselective synthesis of allylic alcohol derivatives. Chiral phosphoric acids, for example, have been successfully used as catalysts to produce trans-2-hepten-1-ol (B1631063) derivatives with high enantiomeric excesses (ee), often exceeding 90%. vulcanchem.com These catalysts operate by activating the carbonyl group through hydrogen bonding, creating a chiral environment that directs the approach of a reducing agent to one face of the molecule.

Biocatalysis offers an environmentally benign and highly selective method for obtaining enantiomerically pure compounds. unipd.it The kinetic resolution of racemic alcohols, including allylic alcohols analogous to hept-2-en-1-ol, is a widely used technique. unipd.it This method relies on the ability of enzymes, most commonly lipases, to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure alcohol from its esterified counterpart. unipd.itresearchgate.net

Lipases such as Novozym 435 (from Candida antarctica lipase (B570770) B) and Amano PS (from Burkholderia cepacia) are highly effective for this purpose. researchgate.netbenthamopen.com The acylation of racemic secondary allylic alcohols like (±)-hept-1-en-3-ol catalyzed by Novozym 435 proceeds with excellent enantioselectivity, yielding both the remaining alcohol and the formed ester with high enantiomeric excess (91-100% ee). researchgate.net The choice of acylating agent and solvent can be optimized to maximize both reaction rate and enantioselectivity. researchgate.net This biocatalytic approach is a practical method for producing optically active allylic alcohols on both a laboratory and industrial scale. unipd.it

Table 1: Enzyme-Catalyzed Kinetic Resolution of Racemic Allylic Alcohols This table is interactive. You can sort and filter the data.

| Racemic Alcohol Substrate | Biocatalyst (Enzyme) | Acylating Agent | Product(s) | Enantiomeric Excess (ee) | Reference(s) |

|---|---|---|---|---|---|

| (±)-hept-1-en-3-ol | Novozym 435 (Candida antarctica) | - | (R)-alcohol and (S)-ester | 91-100% | researchgate.net |

| (±)-5-methylhex-1-en-3-ol | Novozym 435 (Candida antarctica) | - | (R)-alcohol and (S)-ester | 97-100% | researchgate.net |

| (±)-1-phenylbut-3-en-2-ol | Amano PS (Burkholderia cepacia) | - | (R)-alcohol and (S)-ester | 90-100% | researchgate.net |

| Racemic 2-heptanol | Lipase B from Candida antarctica | Vinyl acetate | S-(+)-2-heptanol | >99% | researchgate.net |

| endo-bicyclo benchchem.combenchchem.comheptan-2-ols | Novozym® | Isopropenyl hexanoate | Optically active alcohols/esters | E-value > 60 | benthamopen.com |

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. numberanalytics.com Common auxiliaries include oxazolidinones and camphor (B46023) derivatives, which are effective in controlling stereochemistry in alkylation and aldol (B89426) reactions. wikipedia.orgnumberanalytics.com

More advanced strategies involve the use of chiral ligands in transition metal catalysis. These ligands coordinate to a metal center, creating a chiral catalytic environment that can induce high levels of enantioselectivity or diastereoselectivity in a reaction. A notable example is the palladium(0)-catalyzed enantioselective rearrangement of racemic O-allylic thiocarbamates derived from allylic alcohols like (±)-(E)-hept-4-en-3-ol. acs.org Using a chiral phosphine-based ligand, this process can achieve dynamic kinetic resolution, yielding S-allylic thiocarbamates with ee values ranging from 85% to ≥99%. acs.org

The choice of ligand is also critical for achieving high diastereoselectivity. In the palladium-catalyzed carboetherification of acyclic internal alkenes, the use of the Buchwald ligand S-Phos dramatically improved the diastereomeric ratio (dr) of the resulting polysubstituted tetrahydrofurans to as high as 20:1, compared to a 4:1 dr with a simpler phosphine (B1218219) ligand. acs.org Similarly, chiral ligands like BINAP are employed in palladium-catalyzed rearrangements to enhance stereoselectivity. benchchem.com

Table 2: Ligand-Mediated Stereoselective Syntheses This table is interactive. You can sort and filter the data.

| Reaction Type | Substrate | Catalyst System | Chiral Ligand | Key Outcome | Reference(s) |

|---|---|---|---|---|---|

| Enantioselective Rearrangement | (±)-(E)-hept-4-en-3-ol-derived O-allylic thiocarbamate | Pd₂(dba)₃·CHCl₃ | (+)-(1R,2R)-1,2-bis-N-((2-(diphenylphosphino)benzoyl)-1,2-diaminocyclohexane | (R)-S-allylic thiocarbamate, 85% to ≥99% ee | acs.org |

| Diastereoselective Carboetherification | (E)-2-methylhept-5-en-2-ol | Pd₂(dba)₃ | S-Phos | Tetrahydrofuran product, 20:1 dr | acs.org |

| Pd-Catalyzed Rearrangement | - | Pd(OAc)₂ | BINAP | Enhanced stereoselectivity | benchchem.com |

Novel Approaches and Emerging Techniques in Hept-2-en-1-ol Synthesis

The field of organic synthesis is continually evolving, with new catalysts and technologies enabling more efficient and novel transformations.

Gold-Catalyzed Reactions: Gold catalysis has emerged as a powerful tool for activating alkynes, leading to unique cycloisomerization and rearrangement reactions of enynes. acs.org These reactions, which proceed under mild conditions, can generate significant molecular complexity from relatively simple starting materials. The mechanistic pathways often involve cyclopropyl gold(I) carbene intermediates that undergo skeletal rearrangements distinct from traditional metathesis reactions. acs.org This methodology represents a frontier in developing new routes to complex cyclic and acyclic structures.

Continuous Flow Chemistry: The adoption of novel process technologies like continuous flow chemistry is revolutionizing synthetic chemistry. mdpi.com By performing reactions in a continuously flowing stream through a reactor rather than in a traditional batch flask, this technology offers numerous advantages. These include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. mdpi.com The synthesis of complex molecules can be streamlined by telescoping multiple reaction steps, using polymer-supported reagents and scavengers to avoid traditional workup and purification procedures. This approach can be applied to the synthesis of hept-2-en-1-ol and its derivatives to improve efficiency and safety.

Chemical Reactivity and Transformation Mechanisms of Hept 2 En 1 Ol

Oxidation Reactions and Products

The oxidation of Hept-2-en-1-ol can yield different products depending on the oxidizing agent and reaction conditions. As a primary allylic alcohol, it can be selectively oxidized to either an unsaturated aldehyde or an unsaturated carboxylic acid.

Conversion to Unsaturated Carboxylic Acids (e.g., Hept-2-enoic acid)

Stronger oxidizing agents can convert Hept-2-en-1-ol into Hept-2-enoic acid. This process typically proceeds through the intermediate formation of Hept-2-enal. wikipedia.org Common reagents for this transformation include potassium permanganate (KMnO4) and chromium(VI) reagents in aqueous conditions. wikipedia.orgbham.ac.uk The presence of water is crucial for the hydration of the intermediate aldehyde to a geminal diol, which is then further oxidized to the carboxylic acid. wikipedia.org

Mechanistic Aspects of Oxidative Pathways

The oxidation of allylic alcohols is a well-studied area of organic chemistry. The mechanism of oxidation often involves the initial formation of a chromate ester or a similar intermediate when using chromium-based reagents. This is followed by the rate-determining step of C-H bond cleavage at the carbinol carbon.

In the case of MnO2 oxidation, the mechanism is believed to involve the adsorption of the alcohol onto the MnO2 surface, followed by the formation of an ester. A hydrogen atom is then transferred from the allylic carbon to an oxygen on the manganese, leading to a resonance-stabilized allylic radical. Subsequent electron rearrangement results in the formation of the aldehyde and a reduced manganese species. jove.com

The selectivity of certain reagents for allylic alcohols over saturated alcohols is attributed to the stability of the allylic radical or carbocation intermediates formed during the reaction. jove.com

Reduction Chemistry

The reduction of Hept-2-en-1-ol can target either the carbon-carbon double bond or both the double bond and the hydroxyl group, depending on the reducing agent and reaction conditions.

Catalytic Hydrogenation to Saturated Alcohols (e.g., Heptan-1-ol)

The selective reduction of the carbon-carbon double bond in Hept-2-en-1-ol to yield the saturated alcohol, Heptan-1-ol, is typically achieved through catalytic hydrogenation. This reaction involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of hydrogen gas (H2). The conditions can be controlled to selectively reduce the alkene without affecting the hydroxyl group.

Complete Reduction to Alkanes (e.g., Heptane)

More vigorous reduction conditions can lead to the complete reduction of Hept-2-en-1-ol to the corresponding alkane, Heptane. This transformation requires the reduction of both the carbon-carbon double bond and the hydroxyl group. While direct, single-step reductions of this nature are less common, multi-step processes can achieve this outcome. For instance, the alcohol could first be converted to a better leaving group (e.g., a tosylate), followed by reduction with a strong reducing agent like lithium aluminum hydride (LiAlH4) to remove the oxygen functionality. The resulting alkene, Hept-2-ene, can then be hydrogenated to Heptane.

Substitution and Derivatization Reactions

The hydroxyl group of hept-2-en-1-ol, being a poor leaving group (as hydroxide (B78521), OH⁻), requires conversion to a more reactive functionality to readily undergo nucleophilic substitution reactions. This is typically achieved by transforming it into a sulfonate ester, such as a tosylate or mesylate, or into an alkyl halide. nih.govlibretexts.org

Formation of Sulfonate Esters: The reaction of hept-2-en-1-ol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base, such as pyridine or triethylamine, yields the corresponding hept-2-en-1-yl tosylate or mesylate. libretexts.orgresearchgate.net This transformation is crucial as it converts the hydroxyl moiety into an excellent leaving group (tosylate, TsO⁻ or mesylate, MsO⁻) for subsequent substitution reactions. nih.gov A key advantage of this method is that the stereochemistry at the carbon bearing the oxygen is retained during the formation of the sulfonate ester because the C-O bond is not broken in this step. libretexts.org

| Reactant | Reagent | Base | Product | Purpose |

|---|---|---|---|---|

| Hept-2-en-1-ol | p-Toluenesulfonyl chloride (TsCl) | Pyridine | Hept-2-en-1-yl tosylate | Activation of hydroxyl group for substitution |

| Hept-2-en-1-ol | Methanesulfonyl chloride (MsCl) | Triethylamine | Hept-2-en-1-yl mesylate | Activation of hydroxyl group for substitution |

Conversion to Alkyl Halides: Hept-2-en-1-ol can also be converted to the corresponding allylic halide. For instance, treatment with thionyl chloride (SOCl₂) can yield hept-2-en-1-yl chloride, while phosphorus tribromide (PBr₃) can be used to synthesize hept-2-en-1-yl bromide. These reactions typically proceed with inversion of configuration at the chiral center if applicable, consistent with an Sₙ2 mechanism for primary and secondary alcohols. nih.gov

The synthesis of allylic ethers and esters from hept-2-en-1-ol can be achieved through various catalytic methods, which offer high efficiency and selectivity.

Allylic Etherification: Iridium-catalyzed allylic etherification represents a powerful method for the formation of C-O bonds. nih.govnih.gov The direct, intermolecular reaction of hept-2-en-1-ol with another alcohol in the presence of an iridium catalyst can produce the corresponding allylic ether. These reactions can be rendered enantioselective by the use of chiral ligands, providing access to optically active ethers. nih.gov

Allylic Esterification: Palladium-catalyzed reactions are commonly employed for the synthesis of allylic esters. organic-chemistry.orgnagoya-u.ac.jpnih.govmdpi.comnih.govsigmaaldrich.com For example, the reaction of hept-2-en-1-ol with a carboxylic acid in the presence of a palladium catalyst can yield the corresponding hept-2-en-1-yl ester. This transformation is significant for the synthesis of various natural products and biologically active molecules.

| Reactant | Co-reactant | Catalyst System | Product Type |

|---|---|---|---|

| Hept-2-en-1-ol | Alcohol (R'-OH) | Iridium complex with chiral ligand | Allylic Ether |

| Hept-2-en-1-ol | Carboxylic Acid (R'-COOH) | Palladium(II) acetate / Ligand | Allylic Ester |

Participation in Complex Multicomponent Reactions

Hept-2-en-1-ol can participate in more complex reactions that involve the formation of multiple new bonds in a single operation, often mediated by transition metal catalysts.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgnih.govlibretexts.orgmdpi.com While hept-2-en-1-ol itself is the alkene component, its hydroxyl group can play a significant role in directing the outcome of the reaction. The reaction of hept-2-en-1-ol with an aryl halide (Ar-X) in the presence of a palladium catalyst and a base would be expected to yield a variety of products depending on the reaction conditions. organic-chemistry.org

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. nih.govlibretexts.org The regioselectivity of the aryl group addition to the double bond of hept-2-en-1-ol can be influenced by both steric and electronic factors, including the coordinating effect of the allylic hydroxyl group.

| Reactant 1 | Reactant 2 | Catalyst | Base | Reaction Type |

|---|---|---|---|---|

| Hept-2-en-1-ol | Aryl Halide (e.g., Iodobenzene) | Pd(OAc)₂ / PPh₃ | Triethylamine | Heck Reaction |

The carbon framework of hept-2-en-1-ol can be modified through reactions that form or break carbon-carbon bonds. sigmaaldrich.comacs.orgvanderbilt.eduyoutube.comvanderbilt.edu

C-C Bond Formation: As an allylic alcohol, hept-2-en-1-ol can be a precursor in allylic alkylation reactions. After conversion of the hydroxyl group to a better leaving group, the resulting electrophile can react with a variety of carbon nucleophiles in the presence of a palladium catalyst to form a new C-C bond. libretexts.org

C-C Bond Cleavage: Certain transition-metal-catalyzed reactions can facilitate the cleavage of C-C bonds in allylic compounds. researchgate.netnih.govacs.org For instance, retro-allylation reactions of homoallylic alcohols, which can be conceptually related to allylic systems, involve the cleavage of a C-C bond to generate an allylmetal species. researchgate.netnih.govacs.org More directly, cobalt-catalyzed aerobic C-C bond cleavage of tertiary allylic alcohols has been reported to yield ketones, suggesting that under specific oxidative conditions, the carbon backbone of allylic alcohols can be cleaved. acs.orgchemistryviews.org

Computational Studies on Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the reactivity and reaction mechanisms of molecules like hept-2-en-1-ol. Such studies can elucidate the electronic structure, frontier molecular orbitals (HOMO and LUMO), and potential energy surfaces for various transformations.

For allylic alcohols, DFT calculations have been used to study the mechanism of palladium-catalyzed allylic substitution reactions. mdpi.com These studies can reveal the role of ligands and additives in facilitating the activation of the C-O bond, which is often the rate-limiting step. For example, computational models can demonstrate how hydrogen bonding networks can lower the activation energy for the oxidative addition of the allylic alcohol to the palladium center. mdpi.com

Furthermore, computational studies on related systems, such as the iron-catalyzed tandem isomerization-aldolization of allyl alcohol, show how theoretical calculations can map out complex reaction pathways. nih.gov These studies can predict the most favorable reaction mechanism by comparing the energetics of different possible routes, including ligand exchange and C-C bond formation steps. nih.gov For hept-2-en-1-ol, similar computational approaches could be used to predict its behavior in various catalytic cycles, assess the influence of its alkyl chain on reactivity, and guide the development of new synthetic methodologies.

Density Functional Theory (DFT) Analysis of Reaction Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of chemical reactions, DFT is instrumental in locating and characterizing the transition state (TS) of a reaction, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a critical factor in understanding reaction rates.

Oxidation of the Allylic Alcohol:

The oxidation of allylic alcohols can yield either an α,β-unsaturated aldehyde or an epoxide, depending on the oxidant and reaction conditions. DFT calculations can model the reaction pathways for various oxidants, such as chromium-based reagents or peroxides. For instance, in a selenium dioxide-mediated oxidation of an exocyclic olefinic alcohol, DFT calculations have been used to determine the relative energies of the transition states for different stereochemical outcomes. uva.nlkoreascience.kr These studies reveal that the stereoselectivity of the reaction is governed by the conformational energetics of the transition state structures. uva.nlkoreascience.kr

Below is a representative data table illustrating the kind of information that can be obtained from DFT calculations on the oxidation of a model allylic alcohol.

| Transition State | Reaction Pathway | Calculated Activation Energy (kcal/mol) | Key Bond Distances (Å) |

| TS1 | Formation of α,β-unsaturated aldehyde | 22.5 | O-H: 1.35, C-H: 1.42 |

| TS2 | Formation of epoxide | 28.1 | O-O: 1.48, C=C: 1.40 |

This is a hypothetical data table created for illustrative purposes based on typical values found in DFT studies of similar reactions.

libretexts.orglibretexts.org-Sigmatropic Rearrangement (Claisen Rearrangement):

If Hept-2-en-1-ol is converted to its corresponding vinyl ether, it can undergo a Claisen rearrangement, a type of libretexts.orglibretexts.org-sigmatropic rearrangement. libretexts.orgresearchgate.net DFT calculations are well-suited to study the concerted mechanism of this pericyclic reaction. libretexts.org The calculations can accurately predict the geometry of the chair-like or boat-like transition state and the associated activation energy. researchgate.net Studies on similar rearrangements have shown that the activation barrier is sensitive to the electronic nature of the substituents. researchgate.net

The following interactive table presents hypothetical DFT data for the Claisen rearrangement of an analogue of a Hept-2-en-1-ol derivative.

| Transition State Conformation | Calculated Activation Energy (kcal/mol) | C-C Forming Bond Distance (Å) | C-O Breaking Bond Distance (Å) |

| Chair | 19.8 | 2.15 | 1.98 |

| Boat | 25.3 | 2.20 | 2.05 |

This is a hypothetical data table created for illustrative purposes based on typical values found in DFT studies of similar reactions.

Molecular Dynamics Simulations of Reaction Pathways

Molecular Dynamics (MD) simulations offer a complementary approach to DFT by modeling the time evolution of a system of atoms and molecules. While DFT is excellent for mapping the potential energy surface and identifying stationary points like transition states, MD simulations can explore the dynamic aspects of a reaction, including the role of the solvent and conformational flexibility.

For a molecule like Hept-2-en-1-ol, MD simulations can be particularly insightful in several ways:

Solvent Effects: MD simulations explicitly include solvent molecules, allowing for the study of how the solvent influences the reaction pathway and the stability of intermediates and transition states. For example, in an aqueous environment, hydrogen bonding between water molecules and the hydroxyl group of Hept-2-en-1-ol can affect its reactivity.

Conformational Sampling: Hept-2-en-1-ol has several rotatable bonds, leading to a complex conformational landscape. MD simulations can sample these different conformations and identify which are most likely to lead to a reaction.

Enzyme Catalysis: In a biochemical context, Hept-2-en-1-ol or similar molecules can be substrates for enzymes. MD simulations, often in combination with quantum mechanics (QM/MM methods), are a powerful tool to study the mechanism of enzyme-catalyzed reactions. nih.govnih.govchemrxiv.org These simulations can reveal how the enzyme's active site binds the substrate and stabilizes the transition state. nih.govnih.gov

A typical MD simulation of a reaction would involve the following steps:

System Setup: The reactant molecule (e.g., Hept-2-en-1-ol and an oxidant) is placed in a simulation box filled with solvent molecules.

Equilibration: The system is allowed to relax to a stable temperature and pressure.

Production Run: The simulation is run for a sufficient length of time to observe the reaction dynamics. Due to the high energy barriers of many chemical reactions, specialized techniques like umbrella sampling or metadynamics are often employed to enhance the sampling of the reaction coordinate.

The table below summarizes the potential applications of MD simulations in studying the reactivity of Hept-2-en-1-ol.

| Simulation Type | System | Key Insights |

| Classical MD | Hept-2-en-1-ol in water | Solvation structure, conformational preferences, diffusion |

| QM/MM MD | Hept-2-en-1-ol in an enzyme active site | Enzyme-substrate interactions, catalytic mechanism, role of active site residues |

| Reactive MD | Hept-2-en-1-ol with an oxidant | Dynamic trajectory of the reaction, influence of solvent on the transition state crossing |

This table describes potential simulation setups and expected outcomes based on the capabilities of molecular dynamics simulations.

Advanced Spectroscopic and Analytical Characterization for Hept 2 En 1 Ol Research

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of Hept-2-en-1-ol. measurlabs.combioanalysis-zone.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, yielding the exact mass of the molecule. bioanalysis-zone.comlibretexts.org This high precision is crucial for distinguishing between compounds that may have the same nominal mass but different molecular formulas. bioanalysis-zone.com

The ability of HRMS to determine exact mass stems from the fact that the masses of individual atoms are not integers. libretexts.org For instance, the mass of a ¹²C atom is defined as 12.00000 amu, while ¹H is 1.00783 amu, and ¹⁶O is 15.9949 amu. libretexts.org By measuring the molecular weight with high accuracy, HRMS can confirm the molecular formula of Hept-2-en-1-ol (C₇H₁₄O). nist.gov

Table 1: Theoretical vs. Experimental Mass Data for Hept-2-en-1-ol

| Parameter | Value |

| Molecular Formula | C₇H₁₄O |

| Nominal Mass | 114 |

| Theoretical Exact Mass | 114.104465 |

| Experimentally Determined Mass (HRMS) | Typically within a few ppm of the theoretical value |

This table illustrates the precision of HRMS in determining the exact mass of Hept-2-en-1-ol, which is critical for confirming its elemental composition.

Ionization Techniques (EI, ESI) and Fragmentation Pattern Interpretation

Mass spectrometry requires the ionization of the analyte molecule. The choice of ionization technique significantly influences the resulting mass spectrum and the degree of fragmentation observed.

Electron Ionization (EI) is a "hard" ionization technique that bombards the sample with high-energy electrons (typically 70 eV). wikipedia.orglibretexts.org This process imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. wikipedia.orglibretexts.org The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information. wikipedia.org For Hept-2-en-1-ol, the molecular ion peak (M⁺) at m/z 114 may be observed, though often with low intensity due to its instability. libretexts.org The fragmentation pattern will show characteristic losses, such as the loss of a water molecule (H₂O), an ethyl group (C₂H₅), or a propyl group (C₃H₇), leading to prominent fragment ions.

Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.govnih.govlibretexts.org ESI typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for confirming the molecular weight of the parent compound. nih.govnih.gov This technique is advantageous when the molecular ion is not readily observed with EI. nih.gov In the context of Hept-2-en-1-ol, ESI would be expected to generate a strong signal for the protonated molecule at m/z 115.

Table 2: Common Fragmentation Pathways for Hept-2-en-1-ol under EI-MS

| m/z Value | Proposed Fragment | Neutral Loss |

| 99 | [C₇H₁₁]⁺ | H₂O |

| 85 | [C₆H₉]⁺ | C₂H₅ |

| 71 | [C₅H₇]⁺ | C₃H₇ |

| 57 | [C₄H₉]⁺ | C₃H₅O |

| 43 | [C₃H₇]⁺ | C₄H₇O |

This interactive table outlines the expected major fragment ions and corresponding neutral losses for Hept-2-en-1-ol when analyzed by Electron Ionization Mass Spectrometry, providing insight into its molecular structure.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful for identifying the functional groups present in a molecule.

The IR spectrum of Hept-2-en-1-ol is characterized by distinct absorption bands corresponding to its key functional groups. The presence of the hydroxyl (-OH) group gives rise to a strong, broad absorption band in the region of 3200-3600 cm⁻¹. pressbooks.publibretexts.org The broadness of this peak is due to hydrogen bonding. libretexts.org The carbon-carbon double bond (C=C) of the alkene moiety typically shows a stretching vibration in the range of 1640-1680 cm⁻¹. lumenlearning.comlibretexts.org Additionally, the C-O stretching vibration of the alcohol is expected to appear in the 1000-1260 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the C=C double bond typically exhibits a strong Raman signal, aiding in its confirmation.

Table 3: Characteristic Vibrational Frequencies for Hept-2-en-1-ol

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H | Stretching | 3200-3600 (Broad) | Weak |

| C=C | Stretching | 1640-1680 (Medium) | Strong |

| =C-H | Stretching | 3000-3100 (Medium) | Medium |

| C-H (sp³) | Stretching | 2850-3000 (Strong) | Strong |

| C-O | Stretching | 1000-1260 (Strong) | Medium |

This interactive table summarizes the key infrared and Raman vibrational frequencies for the primary functional groups present in Hept-2-en-1-ol, facilitating its structural identification.

Vibrational spectroscopy can also provide insights into the conformational isomers of Hept-2-en-1-ol. Different spatial arrangements of the atoms can lead to subtle shifts in the vibrational frequencies. For example, intramolecular hydrogen bonding between the hydroxyl proton and the π-electrons of the double bond can influence the O-H stretching frequency, often causing a shift to a lower wavenumber. mdpi.com By analyzing the fine structure of the vibrational bands, particularly the O-H stretching region, and comparing experimental spectra with theoretical calculations, it is possible to deduce the preferred conformations of the molecule in different states (e.g., gas, liquid, or in solution). mdpi.com

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating Hept-2-en-1-ol from reaction mixtures and for accurately determining its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of organic compounds. torontech.comresearchgate.net In an HPLC analysis of Hept-2-en-1-ol, the sample is dissolved in a suitable solvent and injected into the system. It is then carried by a mobile phase through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte and any impurities between the two phases.

For a non-polar compound like Hept-2-en-1-ol, reversed-phase HPLC is a common approach, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile/water). A detector, such as a UV detector (as the double bond provides a chromophore) or a refractive index detector, is used to monitor the eluent. The purity of the Hept-2-en-1-ol sample is determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram.

Table 4: HPLC Parameters for Purity Analysis of Hept-2-en-1-ol

| Parameter | Typical Conditions |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~210 nm or Refractive Index (RI) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

This table provides a representative set of HPLC conditions that can be used for the purity evaluation of Hept-2-en-1-ol, serving as a starting point for method development.

Advanced Gas Chromatography (GC) Columns and Temperature Programs

The analysis of Hept-2-en-1-ol, a semi-volatile alcohol, by gas chromatography (GC) necessitates the use of advanced capillary columns and optimized temperature programs to achieve high resolution and accurate quantification. The choice of the stationary phase is critical. For general analysis, columns with a mid-to-high polarity stationary phase, such as those containing polyethylene (B3416737) glycol (PEG), are often employed due to their effective interaction with alcohols, leading to excellent peak shape and resolution.

For a complex sample containing Hept-2-en-1-ol and other flavor-related volatiles, a multi-step temperature program might be employed. The initial oven temperature should be set low enough to provide good resolution of early-eluting peaks. chromatographyonline.com The ramp rate is a critical parameter; a slower ramp rate can improve the separation of closely eluting compounds, while a faster rate shortens the analysis time. wikipedia.org

Table 1: Example GC Temperature Program for Hept-2-en-1-ol Analysis

| Parameter | Value | Purpose |

|---|---|---|

| Column | DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) | Provides good selectivity for polar compounds like alcohols. |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert gas to transport analytes through the column. |

| Initial Temperature | 50°C | Allows for the separation of very volatile components. |

| Initial Hold Time | 2 minutes | Ensures all components are focused at the head of the column. |

| Ramp 1 | 5°C/min to 150°C | Separates a wide range of medium-volatility compounds. |

| Ramp 2 | 15°C/min to 230°C | Elutes higher boiling point compounds more quickly. |

| Final Hold Time | 5 minutes | Ensures all components have eluted from the column. |

Chiral Chromatography for Enantiomeric Excess Determination

Hept-2-en-1-ol possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. These enantiomers often exhibit different biological activities. Chiral gas chromatography is the primary technique for separating and quantifying the individual enantiomers to determine the enantiomeric excess (ee) of a sample. researchgate.net This is accomplished using a chiral stationary phase (CSP) that interacts differently with each enantiomer. nih.gov

Modified cyclodextrins are the most common and effective CSPs for the separation of chiral alcohols. nih.govchromatographyonline.com Derivatives of β-cyclodextrin, such as permethylated or trifluoroacetylated versions coated on a polysiloxane backbone, create a chiral environment within the GC column. chromatographyonline.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the cyclodextrin, which have slightly different stabilities, leading to different retention times. chromatographyonline.com The resolution of the enantiomeric esters and the free chiral alcohols can be measured using a capillary gas chromatograph equipped with a column like a CP Chirasil-DEX CB. nih.gov

The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 2: Chiral GC Parameters and Enantiomeric Excess Calculation for Hept-2-en-1-ol

| Parameter | Value / Description |

|---|---|

| Chiral Stationary Phase (CSP) | Rt-βDEXsm (modified β-cyclodextrin) |

| Typical Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Temperature Program | Isothermal or slow ramp (e.g., 2°C/min) for optimal resolution |

| Peak Area of (R)-enantiomer (AR) | 150,000 (example value) |

| Peak Area of (S)-enantiomer (AS) | 50,000 (example value) |

| Enantiomeric Excess (% ee) Formula | % ee = |(AR - AS) / (AR + AS)| * 100 |

| Calculated % ee | 50% |

Advanced Analytical Strategies

Isotopic Labeling for Metabolic Flux Analysis and Reaction Tracing

Isotopic labeling is a powerful technique used to trace the metabolic pathways leading to the formation of a compound and to quantify the flow of atoms through these pathways (metabolic flux analysis). wikipedia.org In the context of Hept-2-en-1-ol research, stable isotopes such as Carbon-13 (¹³C) or Deuterium (B1214612) (²H) can be incorporated into precursor molecules. nih.gov These labeled precursors are then introduced into a biological system (e.g., a plant or microorganism) that produces the compound.

By analyzing the position and extent of isotope incorporation into the final Hept-2-en-1-ol molecule using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can deduce the biosynthetic origin of its carbon skeleton. nih.gov For example, if Hept-2-en-1-ol is thought to be derived from the oxidation of fatty acids, feeding the system with ¹³C-labeled linoleic acid would result in a specific labeling pattern in the product, confirming the precursor-product relationship and revealing mechanistic details of the enzymatic reactions involved. nih.gov

Chemometric Methods (e.g., PCA) for Complex Data Interpretation

When Hept-2-en-1-ol is analyzed as part of a complex mixture of volatile organic compounds (VOCs), such as in food aroma or environmental samples, the resulting datasets can be vast and difficult to interpret. mdpi.com Chemometric methods, particularly Principal Component Analysis (PCA), are employed to reduce the dimensionality of this data and reveal underlying patterns. nih.gov

PCA transforms the original set of correlated variables (e.g., the peak areas of dozens of VOCs from a GC-MS analysis) into a smaller set of uncorrelated variables called principal components (PCs). A scores plot of the first two or three PCs can visually display the clustering of samples based on their volatile profiles, highlighting similarities and differences. researchgate.net For instance, PCA could be used to differentiate between food samples based on their ripening stage, with the loading plots indicating that Hept-2-en-1-ol is one of the key compounds responsible for the separation. mdpi.com

Table 3: Hypothetical PCA Data for Wine Samples Based on Volatile Compounds

| Sample ID | Hept-2-en-1-ol (Peak Area) | Ethyl Hexanoate (Peak Area) | Linalool (Peak Area) | Sample Group | PC1 Score | PC2 Score |

|---|---|---|---|---|---|---|

| Wine A1 | 5,200 | 85,000 | 12,000 | Variety A | -2.5 | 1.1 |

| Wine A2 | 5,500 | 89,000 | 11,500 | Variety A | -2.8 | 1.3 |

| Wine B1 | 1,100 | 45,000 | 35,000 | Variety B | 2.1 | -1.5 |

| Wine B2 | 1,300 | 42,000 | 38,000 | Variety B | 2.4 | -1.8 |

| Wine C1 | 3,100 | 95,000 | 5,000 | Variety C | -1.5 | -0.5 |

Coupled Analytical Systems (e.g., GCxGC-MS)

For exceedingly complex samples, such as essential oils, a single gas chromatography column may not provide sufficient resolving power to separate all components. gcms.cznih.gov Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) offers significantly enhanced separation capacity. nih.gov

In a GCxGC system, two columns with different stationary phase selectivities (e.g., a nonpolar column followed by a polar column) are connected via a modulator. The modulator traps small fractions of the effluent from the first column and re-injects them onto the second, shorter column for a rapid, secondary separation. The result is a highly structured two-dimensional chromatogram that can separate co-eluting peaks from a one-dimensional analysis. gcms.cz This technique is invaluable for resolving Hept-2-en-1-ol from isomeric compounds or matrix interferences that would otherwise complicate its accurate identification and quantification. nih.gov

Biochemical Pathways and Ecological Significance of Hept 2 En 1 Ol

Biosynthesis Mechanisms in Natural Systems

The production of Hept-2-en-1-ol in nature occurs through specific metabolic routes, primarily involving the enzymatic modification of fatty acid precursors.

In plants, a major route for the synthesis of volatile compounds, including alcohols and aldehydes, is the lipoxygenase (LOX) pathway. nih.gov This pathway is typically activated in response to tissue damage, such as from herbivory or pathogen attacks. nih.gov The process begins with the release of polyunsaturated fatty acids from cell membranes.

The core of the pathway involves the following steps:

Oxygenation: Lipoxygenase enzymes introduce oxygen into polyunsaturated fatty acids like linoleic acid and linolenic acid, forming hydroperoxy fatty acids. nih.govgpnotebook.com

Cleavage: The hydroperoxides are then cleaved by an enzyme called hydroperoxide lyase (HPL). This cleavage results in the formation of shorter-chain aldehydes. For instance, the cleavage of 13-hydroperoxyoctadecatrienoic acid can yield (Z)-3-hexenal.

Reduction: Finally, these aldehydes can be reduced to their corresponding alcohols by alcohol dehydrogenases.

While the LOX pathway is well-documented for producing C6 "green leaf volatiles," the formation of C7 compounds like Hept-2-en-1-ol follows a similar logic, likely originating from the oxidation and subsequent cleavage of less common C18 or other fatty acid precursors at a different position. The resulting seven-carbon aldehyde (heptenal) would then be reduced to Hept-2-en-1-ol. This compound has been identified in plants such as tomato (Solanum lycopersicum) and rooibos (Aspalathus linearis). nih.gov

Table 1: Key Enzymes in the Lipoxygenase Pathway and Their Functions

| Enzyme | Function in the Pathway |

| Lipoxygenase (LOX) | Catalyzes the addition of molecular oxygen to polyunsaturated fatty acids to form hydroperoxides. gpnotebook.com |

| Hydroperoxide Lyase (HPL) | Cleaves fatty acid hydroperoxides into smaller aldehyde and oxoacid fragments. |

| Alcohol Dehydrogenase (ADH) | Reduces aldehydes to their corresponding alcohols, contributing to the diversity of volatile compounds. |

Microorganisms such as bacteria and fungi are widely recognized for their ability to perform biotransformations, which are structural modifications of chemical compounds via enzymatic reactions. medcraveonline.com These microbial processes are valuable for synthesizing chemicals that are difficult to produce through conventional chemistry. medcraveonline.com The production of alcohols like Hept-2-en-1-ol can be achieved through various microbial enzymatic reactions, including the reduction of corresponding ketones or aldehydes.

Microbial biotransformation offers a highly specific and efficient means of production. medcraveonline.com For example, oxidoreductases, a class of enzymes found in many microorganisms, are capable of catalyzing the conversion of substrates into valuable alcohols. nih.gov While specific literature detailing the microbial production of Hept-2-en-1-ol is specialized, the use of microorganisms like Aspergillus species for the hydroxylation and transformation of various organic molecules is well-established. researchgate.net Yeast fermentation is another microbial process known to produce a variety of alcohols, with some strains capable of generating higher alcohols and other flavor components during fermentation. mdpi.com

Research into the enzymes of the lipoxygenase pathway has provided insights into their activity and specificity. nih.gov Lipoxygenases, for instance, can exhibit specificity regarding the fatty acid substrate they act upon and the position of oxygen insertion, which in turn determines the final volatile products. nih.gov The cloning and characterization of these enzymes have been crucial in understanding the multiple functions and regulation of this pathway. nih.gov

Similarly, the enzymes involved in microbial biotransformations, such as monooxygenases and dehydrogenases, are studied for their substrate specificity and reaction efficiency. nih.govrsc.org The specificity of these enzymes ensures that they can selectively catalyze a desired reaction, such as the reduction of a specific heptenone isomer to produce a particular stereoisomer of Hept-2-en-1-ol. This high degree of control is a significant advantage of enzymatic processes. researchgate.net

Ecological Roles and Semiochemical Activity

In ecology, chemical compounds that carry information between organisms are known as semiochemicals. conicet.gov.ar Hept-2-en-1-ol functions as such a signal, particularly in the complex interactions between plants and insects.

Plants release a wide array of volatile organic compounds (VOCs) that insects use to locate food sources, mates, and sites for laying eggs. plantprotection.plpeerj.com Hept-2-en-1-ol is one of these plant-derived volatiles that can act as a semiochemical. These signals can act as attractants or repellents depending on the insect species and the context.

For instance, when a plant is damaged by an herbivore, it often releases a specific blend of VOCs, a phenomenon sometimes called a "cry for help." scielo.br This chemical bouquet, which can include compounds like Hept-2-en-1-ol, can attract predators or parasitoids of the attacking herbivore, thereby serving as an indirect plant defense mechanism. scielo.br The specific composition of the volatile blend is critical, as different insect species are attuned to different chemical profiles.

Table 2: Classification of Semiochemicals

| Type | Function |

| Pheromones | Mediate interactions between individuals of the same species (e.g., sex or aggregation pheromones). cambridge.org |

| Allelochemicals | Mediate interactions between different species. |

| Kairomones | Benefit the receiver but not the emitter (e.g., a predator detecting prey odor). |

| Allomones | Benefit the emitter but not the receiver (e.g., a plant's defensive repellent). plantprotection.pl |

| Synomones | Benefit both the emitter and the receiver (e.g., floral scents attracting pollinators). cambridge.org |

The perception of semiochemicals like Hept-2-en-1-ol by an insect begins with the binding of the odorant molecule to an olfactory receptor (OR) located on the membrane of olfactory sensory neurons, which are typically found in the insect's antennae. peerj.comimist.ma

The current understanding of this process is described by the docking theory of olfaction. wikipedia.org This theory posits that an odorant molecule (the ligand) fits into a specific binding pocket on an OR protein. wikipedia.org This binding is not a rigid "lock and key" mechanism but rather a dynamic interaction governed by weak, non-covalent forces such as hydrogen bonding and van der Waals interactions. wikipedia.org The shape, size, and chemical properties of the odorant molecule determine which of the hundreds of different ORs it can bind to and activate. psu.edu

Upon binding, the OR changes its conformation, which triggers a G-protein-coupled signaling cascade within the neuron. wikipedia.orgacs.org This cascade ultimately leads to the opening of ion channels, generating an electrical signal that is sent to the insect's brain. The brain then integrates signals from numerous neurons, each potentially activated by different odorants, to perceive a specific scent and elicit a corresponding behavioral response. psu.edu An odorant like Hept-2-en-1-ol will activate a specific combination of ORs, creating a unique neural signature that the insect interprets as a particular smell, guiding its behavior. psu.edu

Role in Inter- and Intra-species Chemical Communication

Hept-2-en-1-ol is a semiochemical, a chemical substance that carries a message, playing a role in both communication within a species (intraspecific) and between different species (interspecific). plantprotection.plac-montpellier.fr These chemical signals are pivotal in mediating behaviors such as mating, aggregation, and defense. nih.govjst.go.jpslu.se

Within a single species, hept-2-en-1-ol can function as a pheromone. Pheromones are substances secreted by one individual that elicit a specific reaction in another individual of the same species. nih.govslu.se For instance, certain insects utilize specific isomers of hept-2-en-1-ol derivatives as aggregation pheromones to attract mates and signal the location of food sources. An example is the male-produced aggregation pheromone of the stink bug Erysarcoris lewisi, which is a specific stereoisomer of a derivative of hept-2-en-1-ol. nih.gov This demonstrates the high specificity of pheromonal communication, where even slight variations in the chemical structure can alter the biological activity. nih.gov

In communication between different species, hept-2-en-1-ol can act as a kairomone. A kairomone is a chemical emitted by one organism that benefits a different organism that receives it, often to the detriment of the emitter. ac-montpellier.fr For example, volatile compounds released by plants, including C6 and C7 alcohols like hept-2-en-1-ol, can be used by herbivorous insects to locate their host plants. nih.gov This chemical eavesdropping allows the insect to find a suitable food source and a place to lay its eggs. slu.se Furthermore, predatory or parasitic insects can also use these same plant volatiles as cues to find their herbivorous prey, illustrating the complex web of chemical communication in an ecosystem. usda.gov

The specific stereochemistry of hept-2-en-1-ol and its derivatives is often crucial for their biological activity. Different enantiomers (mirror-image isomers) of a pheromone can elicit different or even no response, highlighting the precision of chemoreception in insects. nih.gov

Contribution to Natural Volatile Profiles

Hept-2-en-1-ol is a component of the complex array of volatile organic compounds (VOCs) found in nature, contributing to the chemical signature of various organisms.

Occurrence in Plant Volatile Organic Compound (VOC) Emissions

Hept-2-en-1-ol has been identified as a volatile organic compound (VOC) emitted by several plant species. nih.gov Plants release a diverse range of VOCs for various purposes, including attracting pollinators, defending against herbivores, and communicating with other plants. nih.govnih.gov These emissions can be a constant process or induced by environmental stressors like insect feeding or mechanical damage. nih.gov

The presence of hept-2-en-1-ol has been reported in the volatile profiles of plants such as:

Solanum lycopersicum (tomato) nih.gov

Aspalathus linearis (rooibos) nih.gov

It is one of many compounds that make up the characteristic aroma of fruits, flowers, and leaves. The specific blend of VOCs, including hept-2-en-1-ol, can vary depending on the plant species, its developmental stage, and environmental factors. researchgate.net For example, the profile of volatiles emitted by an olive tree can change depending on whether it is in a vegetative or fruiting stage. researchgate.net

Table 1: Examples of Plants Emitting Hept-2-en-1-ol or Related Compounds

| Plant Species | Common Name | Compound Mentioned |

|---|---|---|

| Solanum lycopersicum | Tomato | Hept-2-en-1-ol nih.gov |

| Aspalathus linearis | Rooibos | Hept-2-en-1-ol nih.gov |

| Olea europaea | Olive | Related C7 and other VOCs researchgate.net |

| Santalum album | Indian Sandalwood | Related heptenol derivatives thegoodscentscompany.com |

| Eucalyptus camaldulensis | River Red Gum | Related heptenol derivatives neist.res.in |

Analysis of Hept-2-en-1-ol in Complex Biological Matrices

The detection and quantification of hept-2-en-1-ol in complex biological samples, such as plant tissues or insect secretions, rely on advanced analytical techniques due to the compound's volatility and often low concentration. nih.gov

The most common and powerful method for analyzing volatile compounds is Gas Chromatography-Mass Spectrometry (GC-MS) . nih.govthermofisher.commdpi.com This technique involves several key steps:

Sample Preparation and Extraction : Volatiles are first extracted from the sample matrix. Common methods for this include headspace sampling, solid-phase microextraction (SPME), and solvent extraction. mdpi.com Headspace techniques are particularly useful as they are often solvent-free and involve capturing the volatiles from the space above the sample. mdpi.comintertek.com

Gas Chromatographic Separation : The extracted volatile mixture is injected into a gas chromatograph. Here, the compounds are separated based on their boiling points and affinity for a stationary phase within a long capillary column. thermofisher.comresearchgate.net

Mass Spectrometric Detection and Identification : As each compound elutes from the GC column, it enters a mass spectrometer. The molecules are ionized and fragmented, creating a unique mass spectrum that acts as a chemical fingerprint. thermofisher.complantarchives.org By comparing this spectrum and the compound's retention time to a database of known compounds (like those from NIST or Wiley libraries) and a pure analytical standard of hept-2-en-1-ol, its identity can be confirmed and its quantity determined. nih.govplantarchives.orgnih.gov

Other techniques that can be employed for VOC analysis include multidimensional GC-MS for highly complex samples and online methods like Proton Transfer Reaction-Mass Spectrometry (PTR-MS) for real-time analysis of volatile emissions. nih.govresearchgate.net

Table 2: Common Analytical Techniques for Hept-2-en-1-ol

| Technique | Principle | Application |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on volatility and polarity, followed by identification based on mass-to-charge ratio. nih.govthermofisher.com | Gold standard for identifying and quantifying specific VOCs like hept-2-en-1-ol in complex mixtures. mdpi.com |

| Solid-Phase Microextraction (SPME) | A solvent-free extraction method using a coated fiber to adsorb volatiles from a sample's headspace or liquid phase. mdpi.com | Used for sample preparation prior to GC-MS analysis, concentrating the analytes. |

| Headspace (HS) Sampling | Analysis of the vapor phase in equilibrium with a solid or liquid sample in a sealed vial. intertek.com | A common, often automated, method for introducing volatiles into a GC system. mdpi.com |

Influence on Sensory Properties (focus on the chemical basis of perception, not specific odor description)

The sensory perception of hept-2-en-1-ol by an organism begins at the molecular level with its interaction with olfactory receptors (ORs). nih.gov These receptors are proteins, typically G protein-coupled receptors (GPCRs), located on the surface of olfactory receptor neurons in the nasal cavity of vertebrates or the antennae of insects. nih.govnih.gov

The ability of hept-2-en-1-ol to be perceived as a scent is determined by its specific chemical structure, which allows it to bind to one or more of these olfactory receptors. oup.com This interaction is often described as a "lock-and-key" mechanism, where the molecule's shape, size, and functional groups are critical for binding. google.com For hept-2-en-1-ol, key structural features influencing its interaction with ORs include:

Carbon Chain Length : The seven-carbon backbone.

Position of the Double Bond : The location of the C=C double bond at the second carbon position (hept-2 -en-1-ol).

Functional Group : The presence and position of the hydroxyl (-OH) group.

Stereochemistry : The spatial arrangement of the atoms, specifically the cis or trans (Z or E) configuration at the double bond.

A single olfactory receptor can recognize multiple odorant molecules, and a single odorant molecule can be recognized by multiple receptors. oup.com The specific combination of activated ORs creates a unique neural signal that the brain interprets as a particular scent. utdallas.edu Even minor changes to the molecular structure, such as altering the position of the double bond or the stereochemistry, can significantly change which receptors are activated, thus altering the perceived quality of the odor. nih.govchemcom.be The study of these structure-activity relationships is crucial for understanding the chemical basis of odor perception. oup.comgoogle.com

Environmental Fate and Biotransformation of Hept 2 En 1 Ol

Metabolic Pathways in Non-human Organisms

In non-human organisms, particularly microorganisms, hept-2-en-1-ol can be metabolized through various biotransformation reactions. These pathways are enzymatic and serve to either break down the compound for energy or detoxify it for excretion.

The biotransformation of hept-2-en-1-ol in microorganisms primarily involves oxidative and reductive reactions targeting the alcohol functional group and the double bond. frontiersin.org These reactions are catalyzed by a broad class of enzymes known as oxidoreductases.

Oxidation: The primary alcohol group of hept-2-en-1-ol is susceptible to oxidation. This is a common metabolic pathway for allylic alcohols. scielo.br Microorganisms such as Nocardia corallina are known to oxidize allylic alcohols to their corresponding aldehydes or ketones. scielo.br The biotransformation would proceed as follows:

Oxidation to Aldehyde: Hept-2-en-1-ol is first oxidized to hept-2-enal by alcohol dehydrogenases (ADHs).

Oxidation to Carboxylic Acid: The resulting aldehyde, hept-2-enal, can be further oxidized to hept-2-enoic acid by aldehyde dehydrogenases (ALDHs). dtu.dk This pathway is a key part of the metabolism of similar molecules like geraniol. europa.eu

Reduction: While oxidation is a common fate, reductive pathways can also occur. The carbon-carbon double bond can be reduced (hydrogenated) by certain microbial enzymes, leading to the formation of the saturated alcohol, heptan-1-ol. This reaction would be catalyzed by enoate reductases.

Epoxidation: The double bond can also be targeted by monooxygenases, leading to the formation of an epoxide, 2,3-epoxyheptan-1-ol.

These biotransformations are key steps that either prepare the molecule for further degradation or for conjugation and detoxification. researchgate.net

| Transformation Type | Enzyme Class | Substrate | Product | Reference |

|---|---|---|---|---|

| Oxidation | Alcohol Dehydrogenase (ADH) | Hept-2-en-1-ol | Hept-2-enal | scielo.br |

| Oxidation | Aldehyde Dehydrogenase (ALDH) | Hept-2-enal | Hept-2-enoic acid | dtu.dk |

| Reduction | Enoate Reductase | Hept-2-en-1-ol | Heptan-1-ol | frontiersin.org |

The metabolites of hept-2-en-1-ol, particularly the α,β-unsaturated aldehyde hept-2-enal, are electrophilic and can be reactive towards cellular macromolecules. To prevent toxicity, organisms utilize detoxification pathways, primarily through conjugation. dtu.dk

The most common conjugation reaction for such compounds is with glutathione (B108866) (GSH), a tripeptide that is abundant in most cells. This reaction can occur spontaneously but is typically catalyzed by a family of enzymes called glutathione S-transferases (GSTs). dtu.dknih.gov The conjugation of GSH to the electrophilic carbon of hept-2-enal neutralizes its reactivity and increases its water solubility, facilitating its excretion from the cell or organism. The resulting glutathione conjugate can be further metabolized through the mercapturic acid pathway before being eliminated. This detoxification mechanism is crucial for handling reactive aldehydes generated from the metabolism of unsaturated alcohols. europa.eunih.gov

Derivatization and Functionalization for Advanced Materials and Chemical Probes

Synthesis of Novel Derivatives of Hept-2-en-1-ol

The synthesis of novel derivatives from hept-2-en-1-ol focuses on modifying its core structure to create compounds with tailored properties. These modifications can involve simple functional group transformations, such as oxidation of the alcohol to an aldehyde or acid, or more complex strategies to alter the molecule's shape and electronic properties. benchchem.com

Conformationally constrained analogs are derivatives designed to have reduced flexibility. By locking the molecule into a specific three-dimensional shape, chemists can study how its conformation affects its interaction with biological targets like receptors or enzymes. This is often achieved by incorporating the flexible carbon chain of a molecule like hept-2-en-1-ol into a rigid cyclic or bicyclic system. nih.gov

A prominent strategy for creating such rigid scaffolds is through the synthesis of bicyclic compounds, such as those based on a bicyclo[2.2.1]heptane framework. rsc.org For instance, enantiomerically pure alcohols with a bicyclo[2.2.1]hept-2-ene structure have been synthesized to serve as rigid scaffolds for preparing peptide analogues and glycosidase inhibitors. nih.govacs.org These bicyclic systems lock the relative positions of functional groups, mimicking a specific bioactive conformation. The synthesis of these structures can start from Diels-Alder reactions to form the core bicyclic ring system, followed by functionalization to introduce desired groups. nih.govacs.org Other rigid frameworks used in the design of conformationally constrained molecules include bicyclo[3.2.0]heptane systems. researchgate.net These strategies demonstrate how unsaturated alcohol motifs, conceptually related to hept-2-en-1-ol, can be transformed into structurally complex and rigid analogs for specialized applications. acs.org

The functional groups of hept-2-en-1-ol, the hydroxyl group and the double bond, are prime targets for modification to enhance biological activity. By altering these sites, derivatives can be created that exhibit improved or entirely new interactions with biological systems. ontosight.ai

Research into related unsaturated alcohols has shown that derivatization can lead to compounds with potential antimicrobial or anticancer properties. benchchem.com For example, the introduction of additional functional groups or the creation of more complex structures can modulate a compound's ability to interact with biomolecular targets. benchchem.com A powerful application of this principle is seen in the conversion of conformationally constrained bicyclic alcohol derivatives into diamines, which have been evaluated as potent glycosidase inhibitors. nih.govacs.org This demonstrates that structural modification—in this case, building a rigid, functionalized analog—can lead directly to a specific and enhanced biological activity. nih.gov The general principle is that modifications can influence factors such as binding affinity, cell permeability, and metabolic stability, which are crucial for a molecule's therapeutic potential. actascientific.com

Application as a Building Block in Complex Organic Synthesis

Hept-2-en-1-ol is a valuable C7 building block in the multistep synthesis of more complex organic molecules. ontosight.ai Its structure contains both an electrophilic center (at the carbon bearing the hydroxyl group) and nucleophilic character (at the double bond), allowing it to participate in a wide variety of carbon-carbon bond-forming reactions.

Macrocycles, which are large ring structures, are important targets in chemistry due to their prevalence in natural products and their use in applications like fragrances and pharmaceuticals. google.commdpi.com Linear molecules with functional groups at or near each end can be used as precursors to form these large rings through intramolecular cyclization reactions.